molecular formula C21H34O5 B3062444 UNII-3316O9T2FK CAS No. 26054-19-3

UNII-3316O9T2FK

Katalognummer: B3062444
CAS-Nummer: 26054-19-3
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: JIZQRWKUYFNSDM-VFNWGFHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the Unique Ingredient Identifier (UNII) 3316O9T2FK is known as KDT-500, (-)-. Its molecular formula is C21H34O5, and it has a molecular weight of 366.4917. This compound is also referred to as (-)-cis-tetrahydroisohumulone and has a complex structure with multiple stereocenters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for KDT-500, (-)- would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

KDT-500, (-)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Wissenschaftliche Forschungsanwendungen

KDT-500, (-)- has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it useful for studying biochemical pathways and interactions.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: KDT-500, (-)- could be used in the development of new materials, agrochemicals, or other industrial products.

Wirkmechanismus

The mechanism of action of KDT-500, (-)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to KDT-500, (-)- include other tetrahydroisohumulones and related cyclopentenone derivatives. These compounds share structural similarities but may differ in their stereochemistry, functional groups, and biological activity.

Uniqueness

KDT-500, (-)- is unique due to its specific stereochemistry and the presence of multiple functional groups, which can influence its reactivity and interactions with biological targets

Eigenschaften

CAS-Nummer

26054-19-3

Molekularformel

C21H34O5

Molekulargewicht

366.5 g/mol

IUPAC-Name

(4R,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one

InChI

InChI=1S/C21H34O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h12-15,25-26H,7-11H2,1-6H3/t15-,21+/m1/s1

InChI-Schlüssel

JIZQRWKUYFNSDM-VFNWGFHPSA-N

Isomerische SMILES

CC(C)CC[C@@H]1C(=O)C(=C([C@]1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C

Kanonische SMILES

CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C

Key on ui other cas no.

544444-94-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.